2-(2-Ethylhexyloxy)ethylchloride
Description
2-(2-Ethylhexyloxy)ethylchloride is an organochloride compound characterized by a branched ether chain (2-ethylhexyloxy group) and a reactive chloride group. This structure confers both lipophilic and electrophilic properties, making it valuable in organic synthesis, particularly as an alkylating agent or intermediate in polymer and surfactant production.
Properties
Molecular Formula |
C10H21ClO |
|---|---|
Molecular Weight |
192.72 g/mol |
IUPAC Name |
3-(2-chloroethoxymethyl)heptane |
InChI |
InChI=1S/C10H21ClO/c1-3-5-6-10(4-2)9-12-8-7-11/h10H,3-9H2,1-2H3 |
InChI Key |
NPLCQPLXTGKYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-(2-ethylhexyloxy)ethylchloride with structurally or functionally related organochlorides:
¹ Inferred from analogous alkyl chlorides (e.g., 2-methoxyethoxymethyl chloride ).
Reactivity and Stability
- Electrophilic Reactivity : The chloride group in this compound facilitates nucleophilic substitution reactions, similar to 2-methoxyethoxymethyl chloride, which is used to introduce methoxyethoxymethyl protecting groups in peptide synthesis .
- Thermal Stability : Branched ether chains (e.g., 2-ethylhexyloxy) enhance thermal stability compared to linear analogues like 2-chloroethyl ethers, as seen in benzodithiophene copolymers for solar cells .
Hazard Profiles
- Toxicity: While specific data on this compound are absent, related compounds like 2-(diethylamino)ethylchloride hydrochloride exhibit acute oral toxicity (LD₅₀: 250 mg/kg in rats) and require stringent exposure controls .
- Handling : Engineering controls (e.g., fume hoods) and PPE (nitrile gloves, EN 166-compliant goggles) are recommended, aligning with protocols for 2-methoxyethoxymethyl chloride .
Key Research Findings
- Synthetic Utility: Ethylhexyloxy groups improve solubility in nonpolar solvents, critical for solution-processed organic electronics .
- Safety Gaps : Ethanesulfonyl chloride analogues lack chronic toxicity data, underscoring the need for long-term studies on this compound .
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